molecular formula C16H19N3O B5376089 (5-methyl-1H-pyrazol-3-yl)-(3-phenylpiperidin-1-yl)methanone

(5-methyl-1H-pyrazol-3-yl)-(3-phenylpiperidin-1-yl)methanone

Cat. No.: B5376089
M. Wt: 269.34 g/mol
InChI Key: JURBBWVJGWADTI-UHFFFAOYSA-N
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Description

(5-methyl-1H-pyrazol-3-yl)-(3-phenylpiperidin-1-yl)methanone is an organic compound that features a pyrazole ring substituted with a methyl group and a piperidine ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-1H-pyrazol-3-yl)-(3-phenylpiperidin-1-yl)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: This involves the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.

    Coupling of the Two Rings: The final step involves coupling the pyrazole and piperidine rings through a methanone linkage, which can be achieved using a coupling reagent such as carbodiimide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl group on the piperidine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would depend on the substituents introduced during the reaction.

Scientific Research Applications

(5-methyl-1H-pyrazol-3-yl)-(3-phenylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-methyl-1H-pyrazol-3-yl)-(3-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (5-methyl-1H-pyrazol-3-yl)-(3-phenylpiperidin-1-yl)methanol: This compound is similar but has an alcohol group instead of a carbonyl group.

    (5-methyl-1H-pyrazol-3-yl)-(3-phenylpiperidin-1-yl)ethanone: This compound has an ethyl group instead of a methylene group linking the two rings.

Uniqueness: (5-methyl-1H-pyrazol-3-yl)-(3-phenylpiperidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both a pyrazole and piperidine ring. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)-(3-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-10-15(18-17-12)16(20)19-9-5-8-14(11-19)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURBBWVJGWADTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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